molecular formula C15H17FN2 B13296816 [(4-Fluorophenyl)(pyridin-3-yl)methyl](propyl)amine

[(4-Fluorophenyl)(pyridin-3-yl)methyl](propyl)amine

Cat. No.: B13296816
M. Wt: 244.31 g/mol
InChI Key: XLXZBHCFSIPBLA-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(pyridin-3-yl)methylamine is a chemical compound that features a fluorophenyl group, a pyridinyl group, and a propylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(pyridin-3-yl)methylamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the fluorophenyl and pyridinyl groups .

Industrial Production Methods

Industrial production of (4-Fluorophenyl)(pyridin-3-yl)methylamine may involve large-scale application of the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(pyridin-3-yl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorophenyl-pyridinyl ketones, while reduction could produce fluorophenyl-pyridinyl alkanes.

Scientific Research Applications

(4-Fluorophenyl)(pyridin-3-yl)methylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(pyridin-3-yl)methylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorophenyl and pyridinyl groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluorophenyl)(pyridin-3-yl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H17FN2

Molecular Weight

244.31 g/mol

IUPAC Name

N-[(4-fluorophenyl)-pyridin-3-ylmethyl]propan-1-amine

InChI

InChI=1S/C15H17FN2/c1-2-9-18-15(13-4-3-10-17-11-13)12-5-7-14(16)8-6-12/h3-8,10-11,15,18H,2,9H2,1H3

InChI Key

XLXZBHCFSIPBLA-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C1=CC=C(C=C1)F)C2=CN=CC=C2

Origin of Product

United States

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